molecular formula C11H12N2O4 B7975011 Methyl 3-(Cyclopropylamino)-4-nitrobenzoate

Methyl 3-(Cyclopropylamino)-4-nitrobenzoate

Cat. No.: B7975011
M. Wt: 236.22 g/mol
InChI Key: XGALTINTRDIPHE-UHFFFAOYSA-N
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Description

Methyl 3-(cyclopropylamino)-4-nitrobenzoate is a benzoate ester derivative featuring a nitro group at the 4-position and a cyclopropylamino substituent at the 3-position of the aromatic ring. The compound’s structure combines steric bulk from the cyclopropyl group with the electron-withdrawing nitro group, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. It is commercially available (CAS: 1392191-29-5) and has been referenced in supplier catalogs and synthesis protocols .

Properties

IUPAC Name

methyl 3-(cyclopropylamino)-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4/c1-17-11(14)7-2-5-10(13(15)16)9(6-7)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGALTINTRDIPHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(Cyclopropylamino)-4-nitrobenzoate typically involves the following steps:

    Nitration: The starting material, methyl benzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position.

    Amination: The nitro compound is then subjected to a reduction reaction to convert the nitro group to an amino group. This can be achieved using reducing agents such as iron powder and hydrochloric acid.

    Cyclopropylation: The amino group is then reacted with cyclopropylamine under suitable conditions to form the cyclopropylamino derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Methyl 3-(Cyclopropylamino)-4-nitrobenzoate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.

Mechanism of Action

The mechanism of action of Methyl 3-(Cyclopropylamino)-4-nitrobenzoate involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The nitro group can participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best understood through comparisons with analogous derivatives. Below is a detailed analysis supported by data from diverse sources:

Table 1: Structural and Functional Comparison

Compound Name CAS Number Substituents (Position 3/4) Functional Groups Key Properties/Applications References
Methyl 3-(cyclopropylamino)-4-nitrobenzoate 1392191-29-5 Cyclopropylamino / Nitro Ester, Amine, Nitro Intermediate in drug synthesis
Methyl 4-(cyclopropylamino)-3-nitrobenzoate 848819-82-9 Nitro / Cyclopropylamino Ester, Amine, Nitro Positional isomer; similar reactivity
Methyl 3-methoxy-4-nitrobenzoate N/A Methoxy / Nitro Ester, Methoxy, Nitro Lower steric hindrance
Methyl 4-(methylamino)-3-nitrobenzoate 36242-50-9 Methylamino / Nitro Ester, Amine, Nitro Simplified amine group
Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate N/A Cyclopropylmethoxy / Nitro Ester, Ether, Nitro Ether linkage vs. amine
Methyl 4-fluoro-3-nitrobenzoate N/A Fluoro / Nitro Ester, Halogen, Nitro Enhanced electron withdrawal

Key Observations

Positional Isomerism: The positional isomer Methyl 4-(cyclopropylamino)-3-nitrobenzoate (CAS: 848819-82-9) shares the same functional groups but reverses substituent positions.

Functional Group Variations: Replacing the cyclopropylamino group with methoxy (e.g., Methyl 3-methoxy-4-nitrobenzoate) eliminates hydrogen-bonding capability but reduces steric bulk, which may enhance solubility in non-polar solvents . Substituting with fluoro (e.g., Methyl 4-fluoro-3-nitrobenzoate) introduces strong electron-withdrawing effects, accelerating electrophilic aromatic substitution at the meta position .

Amine Group Modifications: Methyl 4-(methylamino)-3-nitrobenzoate (CAS: 36242-50-9) replaces the cyclopropyl group with a simpler methylamine. This reduces steric hindrance and may lower metabolic stability compared to the cyclopropyl derivative .

Ether vs. Amine Linkages :

  • Methyl 3-(cyclopropylmethoxy)-4-nitrobenzoate () features an ether bond instead of an amine. This eliminates basicity at position 3, impacting interactions in catalytic or biological systems .

Physicochemical Properties

  • Cyclopropylamino vs. Methoxy: The cyclopropyl group increases molecular weight and hydrophobicity compared to methoxy derivatives, likely reducing aqueous solubility.
  • Nitro Group Stability : The nitro group at position 4 is less sterically hindered than in positional isomers, facilitating reduction to amines in downstream reactions.

Biological Activity

Methyl 3-(Cyclopropylamino)-4-nitrobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C12H14N2O3C_{12}H_{14}N_2O_3 and a molecular weight of approximately 234.25 g/mol. The structure includes a nitro group and an amino group attached to a benzoate moiety, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of certain enzymes involved in DNA replication and repair, particularly topoisomerases. This action can lead to the disruption of cancer cell proliferation.
  • Modulation of Receptor Activity : It may interact with receptors such as the epidermal growth factor receptor (EGFR), influencing pathways related to cell growth and survival.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound:

  • Cell Line Studies : In vitro assays demonstrated that this compound inhibits the proliferation of various cancer cell lines, including non-small cell lung cancer (NSCLC) cells. It was found to significantly reduce cell migration and invasion, indicating potential as an antimetastatic agent .
  • Mechanistic Insights : The inhibition of EGF-induced chemotaxis in NSCLC cells suggests that this compound may interfere with signaling pathways critical for cancer metastasis .

Antibacterial Activity

The compound also exhibits antibacterial properties:

  • Inhibition Profiles : In studies against Gram-negative bacteria such as E. coli and Klebsiella pneumoniae, this compound demonstrated promising levels of growth inhibition, comparable to established antibiotics .
  • Minimum Inhibitory Concentration (MIC) : The MIC values for E. coli were reported at 4 µg/mL, indicating effective antibacterial activity .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesNotes
AnticancerNSCLCNot specifiedInhibits migration and invasion
AntibacterialE. coli4 µg/mLEffective against Gram-negative bacteria
Klebsiella pneumoniae8 µg/mLComparable to fluoroquinolones

Case Study: Anticancer Mechanism

A study focusing on the effects of this compound on NSCLC revealed that it significantly inhibited EGF-induced cofilin phosphorylation and actin polymerization. This impairment in cytoskeletal dynamics is crucial for reducing cancer cell motility and invasion capabilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(Cyclopropylamino)-4-nitrobenzoate
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